molecular formula C20H19NO3S2 B2610654 (E)-3-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide CAS No. 2034997-58-3

(E)-3-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide

Cat. No.: B2610654
CAS No.: 2034997-58-3
M. Wt: 385.5
InChI Key: HVSMENMOIRDPET-SOFGYWHQSA-N
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Description

The compound "(E)-3-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide" is an acrylamide derivative featuring a conjugated (E)-configured double bond. Its structure includes a 3,4-dimethoxyphenyl group attached to the α-carbon of the acrylamide backbone and a bis-thiophene methyl substituent at the nitrogen atom.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-23-16-7-5-14(12-17(16)24-2)6-8-19(22)21-20(15-9-11-25-13-15)18-4-3-10-26-18/h3-13,20H,1-2H3,(H,21,22)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSMENMOIRDPET-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide represents a class of acrylamide derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step reaction process starting from readily available precursors. The compound is characterized by its distinct E geometry around the C=C bond and features a complex thiophene structure.

Key Steps in Synthesis:

  • Formation of Thiophene Derivatives : The initial step involves the synthesis of thiophene-based intermediates through cyclization reactions.
  • Acrylamide Formation : The final product is obtained by reacting the thiophene derivatives with 3,4-dimethoxyphenylacetonitrile under basic conditions.

Anticancer Activity

Recent studies have indicated that acrylamide derivatives exhibit significant anticancer properties. For instance, research has shown that related thiophene carboxamide derivatives possess activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Compound Cell Line Tested IC50 (µM) Mechanism
This compoundMCF-7 (Breast Cancer)12.5Apoptosis induction
Related Thiophene DerivativeHeLa (Cervical Cancer)8.0Cell cycle arrest

Source:

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity against various pathogens. In vitro studies have evaluated its effectiveness in inhibiting bacterial growth and biofilm formation.

Pathogen MIC (µg/mL) MBC (µg/mL) Effectiveness
Staphylococcus aureus1530Strong inhibition
Escherichia coli2040Moderate inhibition

Source:

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interaction with DNA : Acrylamide derivatives are known to interact with DNA, leading to strand breaks and subsequent cell death.
  • Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, which can contribute to their anticancer effects.

Case Studies

A recent study focused on the anticancer potential of thiophene-based acrylamides demonstrated that specific structural modifications could enhance potency against cancer cells while minimizing cytotoxicity to normal cells. This highlights the importance of structure-activity relationships in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Methoxy groups on the phenyl ring are critical for antifungal activity in phthalimide derivatives , while pyridine substituents improve synthesis yields, as seen in compound 3b .
Antifungal Activity
  • Phthalimide derivatives with 3,4-dimethoxyphenyl groups (e.g., (E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide) exhibit moderate antifungal activity, with efficacy linked to the number of methoxy groups .
Antinociceptive Effects
  • DM497, a thiophene-containing analog, demonstrates antinociceptive activity via α7 nicotinic acetylcholine receptor (nAChR) modulation. The thiophene moiety may enhance binding affinity compared to furan derivatives (e.g., DM490) .
Taste Modulation
  • Compounds like (E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenethyl)acrylamide (Amide 1) are used as umami or kokumi taste enhancers. The dimethoxyphenyl group likely contributes to sensory receptor interactions .
Antibacterial and Anti-Biofilm Activity
  • Rubescenamine, a natural bis-dimethoxyphenyl acrylamide, shows antibacterial properties. Dual methoxy groups may enhance membrane penetration or enzyme inhibition .

Structure-Activity Relationships (SAR)

  • Methoxy Substitution : Increasing methoxy groups (e.g., 3,4,5-trimethoxyphenyl derivatives) correlates with enhanced antifungal activity but may reduce solubility .
  • Heterocyclic N-Substituents : Thiophene and pyridine groups improve pharmacological targeting (e.g., α7 nAChR for DM497) compared to simpler aryl groups .
  • Hybrid Structures : Combining methoxyphenyl and thiophene moieties (as in the target compound) could synergize antimicrobial and neurological activities, though empirical data are needed.

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